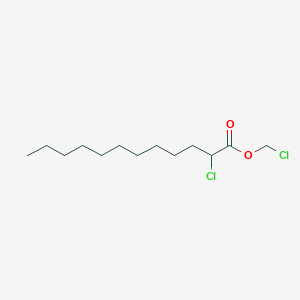
2-Chlorododecanoic acid, chloromethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorododecanoic acid, chloromethyl ester is an organic compound with the molecular formula C₁₃H₂₄Cl₂O₂ and a molecular weight of 283.234 g/mol . This compound is a derivative of dodecanoic acid, where the hydrogen atom of the carboxyl group is replaced by a chloromethyl group, and one of the hydrogen atoms in the dodecane chain is replaced by a chlorine atom. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorododecanoic acid, chloromethyl ester can be achieved through the esterification of 2-Chlorododecanoic acid with chloromethyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chlorododecanoic acid, chloromethyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Acidic Hydrolysis: Involves heating the ester with a strong acid such as hydrochloric acid (HCl) in the presence of water.
Basic Hydrolysis: Involves heating the ester with a strong base such as sodium hydroxide (NaOH) in the presence of water.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, which react with the chloromethyl group under mild to moderate conditions.
Major Products Formed
Hydrolysis: Yields 2-Chlorododecanoic acid and chloromethyl alcohol.
Substitution: Yields various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chlorododecanoic acid, chloromethyl ester has several applications in scientific research, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chlorododecanoic acid, chloromethyl ester involves its reactivity as an ester and the presence of the chloromethyl group. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorododecanoic acid: Similar structure but lacks the ester group.
Chloromethyl esters of other fatty acids: Similar reactivity but differ in the length of the carbon chain and the position of the chlorine atom.
Uniqueness
2-Chlorododecanoic acid, chloromethyl ester is unique due to the presence of both the chloromethyl group and the ester functionality, which allows it to participate in a wide range of chemical reactions. Its specific structure and reactivity make it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
80418-98-0 |
|---|---|
Formule moléculaire |
C13H24Cl2O2 |
Poids moléculaire |
283.2 g/mol |
Nom IUPAC |
chloromethyl 2-chlorododecanoate |
InChI |
InChI=1S/C13H24Cl2O2/c1-2-3-4-5-6-7-8-9-10-12(15)13(16)17-11-14/h12H,2-11H2,1H3 |
Clé InChI |
SBSPUQUQGPCHIO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C(=O)OCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)
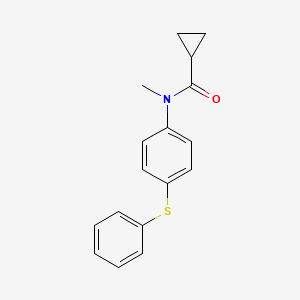

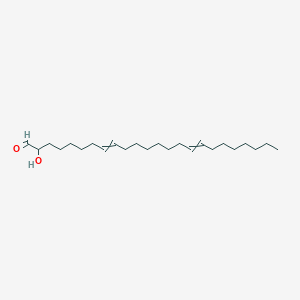
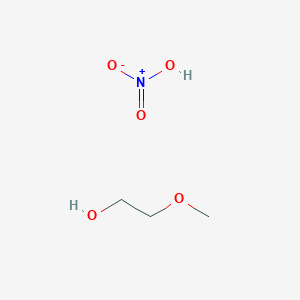
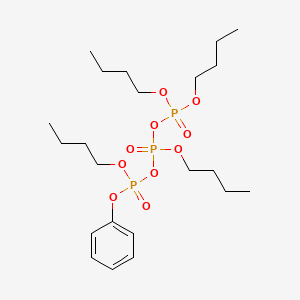
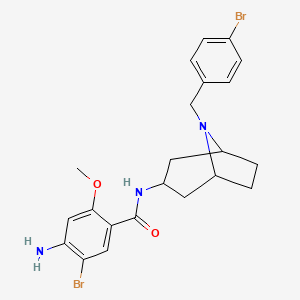
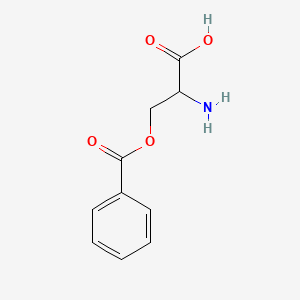
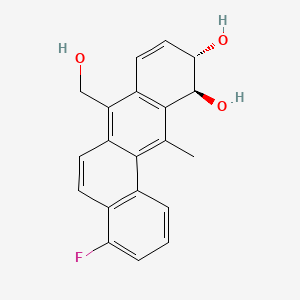
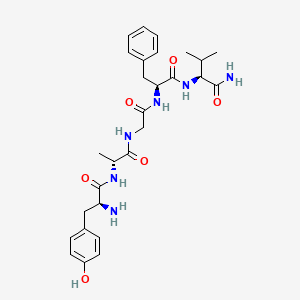
![[2-(4-Bromobenzoyl)phenyl]acetic acid](/img/structure/B14433663.png)
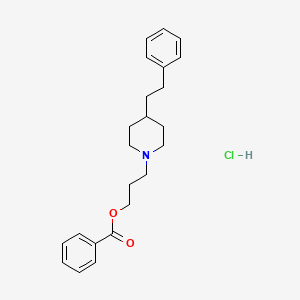
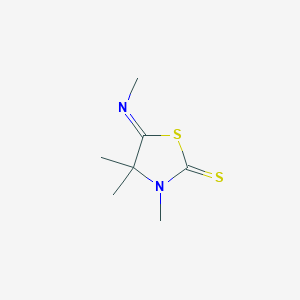
![5-Ethenyl-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14433682.png)
